Technical Guide: Physicochemical Properties of 2-(3-formyl-1H-indol-1-yl)propanoic acid
Technical Guide: Physicochemical Properties of 2-(3-formyl-1H-indol-1-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-formyl-1H-indol-1-yl)propanoic acid is a derivative of the indole scaffold, a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active compounds. The introduction of a propanoic acid moiety at the N1 position and a formyl group at the C3 position of the indole ring suggests potential for diverse chemical modifications and biological interactions. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed hypothetical experimental protocols for its synthesis and characterization, and a general workflow for the initial assessment of its biological activity.
Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The following tables summarize the key physicochemical data for 2-(3-formyl-1H-indol-1-yl)propanoic acid.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-(3-formyl-1H-indol-1-yl)propanoic acid |
| CAS Number | 166747-91-7[1] |
| Molecular Formula | C₁₂H₁₁NO₃[1] |
| Canonical SMILES | CC(C(=O)O)N1C=C(C2=CC=CC=C21)C=O[1] |
| InChI | InChI=1S/C12H11NO3/c1-8(12(15)16)13-6-9(7-14)10-4-2-3-5-11(10)13/h2-8H,1H3,(H,15,16)[1] |
| InChIKey | ZINMANYXDFLPES-UHFFFAOYSA-N[1] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 217.22 g/mol | PubChem[1] |
| Monoisotopic Mass | 217.0739 g/mol | PubChem[1] |
| XLogP3-AA (Predicted) | 1.6 | PubChem[1] |
| Boiling Point (Predicted) | 443.5 °C at 760 mmHg | BOC Sciences |
| Density (Predicted) | 1.27 g/cm³ | BOC Sciences |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | PubChem[1] |
Experimental Protocols
The following sections detail hypothetical, yet plausible, experimental protocols for the synthesis and characterization of 2-(3-formyl-1H-indol-1-yl)propanoic acid based on established chemical principles and general laboratory procedures.
Synthesis: N-Alkylation of Indole-3-carbaldehyde
A feasible synthetic route to 2-(3-formyl-1H-indol-1-yl)propanoic acid involves the N-alkylation of indole-3-carbaldehyde with a suitable three-carbon building block, such as 2-bromopropanoic acid, in the presence of a base.
Materials:
-
Indole-3-carbaldehyde
-
2-Bromopropanoic acid
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (1 M)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of indole-3-carbaldehyde (1.0 equivalent) in anhydrous DMF in a round-bottom flask, add a base such as potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromopropanoic acid (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) or by recrystallization to afford the pure 2-(3-formyl-1H-indol-1-yl)propanoic acid.
Physicochemical Characterization
Principle: The melting point is a key physical property for the identification and purity assessment of a solid compound. Procedure:
-
A small amount of the crystalline solid is placed in a capillary tube.
-
The capillary tube is heated in a melting point apparatus.
-
The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.[2][3][4][5][6]
Procedure:
-
Add a small, pre-weighed amount of the compound to a known volume of a solvent (e.g., water, ethanol, DMSO) at a specific temperature.
-
Stir the mixture for a set period to ensure equilibrium is reached.
-
If the solid dissolves completely, add more solute until a saturated solution is formed.
-
The concentration of the dissolved solute in the saturated solution is then determined, often by spectrophotometry or HPLC, to quantify the solubility.[7][8][9][10]
Principle: The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[11][12][13][14][15] Procedure:
-
Dissolve a precise amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), while monitoring the pH using a calibrated pH meter.
-
Record the pH values after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.[11][12][13][14][15]
Principle: The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic phase (typically n-octanol). The shake-flask method is the traditional and a reliable technique for this measurement.[16][17][18][19][20] Procedure:
-
Prepare a solution of the compound in a biphasic system of n-octanol and water (or a suitable buffer).
-
Shake the mixture vigorously for a set period to allow for the compound to partition between the two phases until equilibrium is reached.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[16][17][18][19][20]
Spectroscopic Analysis
Principle: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds. Procedure:
-
Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Process and analyze the spectra to identify the chemical shifts, coupling constants, and integration of the signals to confirm the structure of the compound.[21][22][23][24]
Principle: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Procedure:
-
Prepare a sample of the compound, either as a thin film on a salt plate (for oils), a KBr pellet (for solids), or in a suitable solvent.
-
Record the FTIR spectrum over a range of wavenumbers (typically 4000-400 cm⁻¹).
-
Analyze the spectrum to identify characteristic absorption bands corresponding to the functional groups in the molecule (e.g., C=O stretch of the aldehyde and carboxylic acid, N-H stretch of the indole, C-H stretches).
Principle: Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. Procedure:
-
Introduce a small amount of the sample into the mass spectrometer.
-
Ionize the sample using a suitable technique (e.g., electrospray ionization - ESI).
-
Analyze the resulting ions to determine the mass-to-charge ratio of the molecular ion, which provides the molecular weight of the compound. High-resolution mass spectrometry can be used to confirm the elemental formula.
Mandatory Visualizations
Caption: Workflow for the synthesis and physicochemical characterization.
Caption: General workflow for biological activity screening of a novel compound.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 2-(3-formyl-1H-indol-1-yl)propanoic acid. While comprehensive experimental data for this specific molecule is limited in the public domain, the provided hypothetical protocols offer a robust framework for its synthesis and characterization, adhering to standard laboratory practices. The outlined workflow for biological activity screening further equips researchers with a strategic approach to exploring the therapeutic potential of this and other novel chemical entities. This information is intended to serve as a valuable resource for scientists engaged in the fields of medicinal chemistry and drug discovery.
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